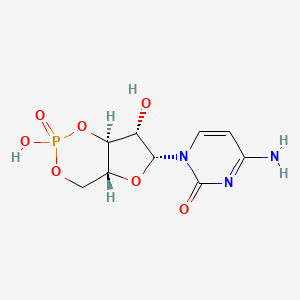
Cyclic ara-cmp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclic ara-cytidine monophosphate (Cyclic ara-cmp) is a cyclic nucleotide analog derived from cytidine monophosphate. It is a significant compound in the field of biochemistry and molecular biology due to its role as a second messenger in various cellular processes. Cyclic ara-cytidine monophosphate is structurally similar to cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are well-known second messengers involved in signal transduction pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclic ara-cytidine monophosphate typically involves the cyclization of cytidine monophosphate. This process can be achieved through chemical or enzymatic methods. One common chemical method involves the use of phosphoramidite chemistry, where cytidine monophosphate is cyclized using a phosphoramidite reagent under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like tetrazole.
Industrial Production Methods
Industrial production of cyclic ara-cytidine monophosphate often involves large-scale chemical synthesis using automated synthesizers. These synthesizers can efficiently produce cyclic nucleotides by controlling the reaction conditions precisely. The process includes the purification of the final product using high-performance liquid chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Cyclic ara-cytidine monophosphate undergoes various chemical reactions, including:
Oxidation: Cyclic ara-cytidine monophosphate can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nucleotide to produce reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of cyclic ara-cytidine monophosphate derivatives with additional oxygen-containing groups, while reduction can produce deoxygenated forms.
科学研究应用
Cyclic ara-cytidine monophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cyclic nucleotides in various chemical reactions.
Biology: In cellular biology, cyclic ara-cytidine monophosphate is used to investigate signal transduction pathways and the role of cyclic nucleotides as second messengers.
Medicine: It has potential therapeutic applications in the treatment of diseases where cyclic nucleotide signaling is disrupted.
Industry: Cyclic ara-cytidine monophosphate is used in the development of biosensors and diagnostic tools due to its ability to interact with specific proteins and enzymes.
作用机制
Cyclic ara-cytidine monophosphate exerts its effects by acting as a second messenger in cellular signaling pathways. It binds to specific proteins, such as protein kinases, and activates them. This activation leads to a cascade of downstream signaling events that regulate various cellular processes, including gene expression, cell growth, and metabolism. The molecular targets of cyclic ara-cytidine monophosphate include cyclic nucleotide-gated ion channels and exchange proteins directly activated by cyclic nucleotides.
相似化合物的比较
Cyclic ara-cytidine monophosphate is similar to other cyclic nucleotides such as:
- Cyclic adenosine monophosphate (cAMP)
- Cyclic guanosine monophosphate (cGMP)
- Cyclic cytidine monophosphate (cCMP)
- Cyclic uridine monophosphate (cUMP)
Uniqueness
What sets cyclic ara-cytidine monophosphate apart is its unique structure, which allows it to interact with specific molecular targets differently compared to other cyclic nucleotides. This unique interaction profile makes it a valuable tool in studying specific signaling pathways and developing targeted therapies.
Conclusion
Cyclic ara-cytidine monophosphate is a versatile and significant compound in the fields of chemistry, biology, medicine, and industry. Its unique properties and wide range of applications make it an essential tool for scientific research and potential therapeutic development.
属性
CAS 编号 |
37764-45-7 |
|---|---|
分子式 |
C9H12N3O7P |
分子量 |
305.18 g/mol |
IUPAC 名称 |
1-[(4aR,6R,7S,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-4-aminopyrimidin-2-one |
InChI |
InChI=1S/C9H12N3O7P/c10-5-1-2-12(9(14)11-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14)/t4-,6+,7-,8-/m1/s1 |
InChI 键 |
WCPTXJJVVDAEMW-PXBUCIJWSA-N |
手性 SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O |
规范 SMILES |
C1C2C(C(C(O2)N3C=CC(=NC3=O)N)O)OP(=O)(O1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


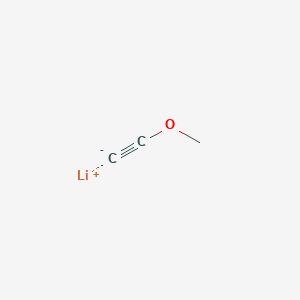
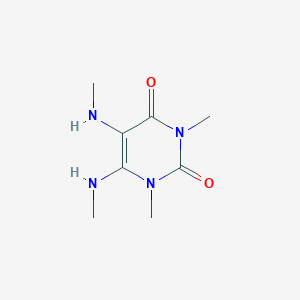
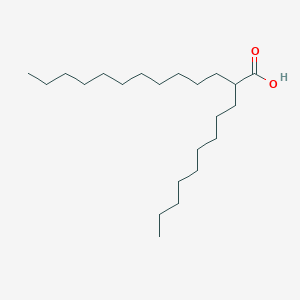
![1,1'-[Sulfonylbis(2-isothiocyanatobenzene-4,1-diyl)]bis(4-phenylpiperazine)](/img/structure/B14675352.png)

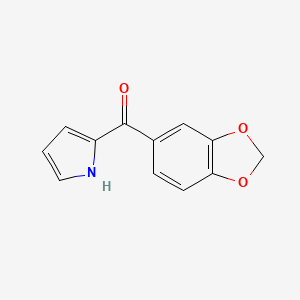
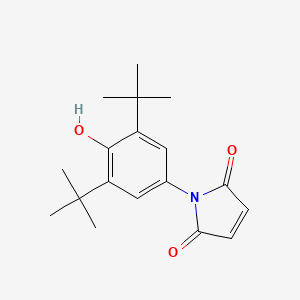
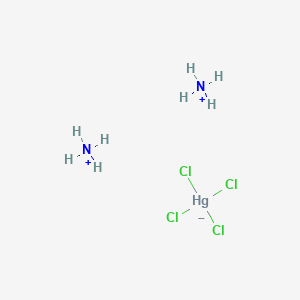
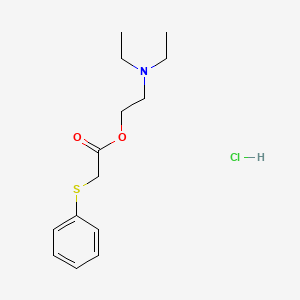
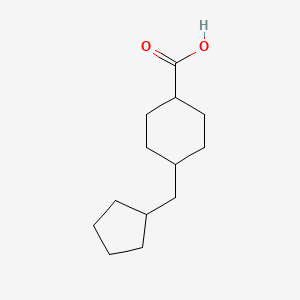
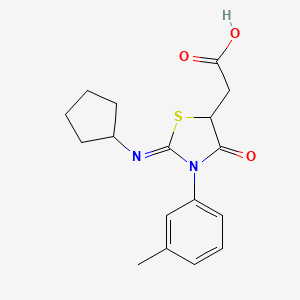
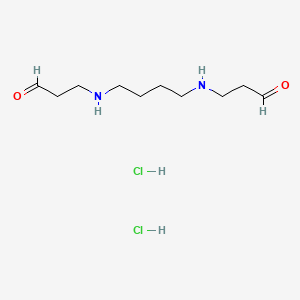
![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)

